L-Histidine-15N3 (hydrochloride hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine-15N3 (hydrochloride hydrate) is a stable isotope-labeled compound of L-Histidine, an essential amino acid. This compound is specifically labeled with nitrogen-15 isotopes, making it valuable for various scientific research applications. The molecular formula of L-Histidine-15N3 (hydrochloride hydrate) is C6H915N3O2HClH2O, and it has a molecular weight of 212.61 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine-15N3 (hydrochloride hydrate) involves the incorporation of nitrogen-15 isotopes into the histidine molecule. This is typically achieved through the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors during the biosynthesis of histidine in microorganisms. The labeled histidine is then isolated and purified to obtain the desired compound .
Industrial Production Methods
Industrial production of L-Histidine-15N3 (hydrochloride hydrate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the fermentation of microorganisms in a controlled environment with nitrogen-15 labeled precursors. The fermentation broth is then processed to extract and purify the labeled histidine, which is subsequently converted to its hydrochloride hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidine-15N3 (hydrochloride hydrate) can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the histidine molecule.
Substitution: The amino and carboxyl groups of histidine can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of L-Histidine-15N3 (hydrochloride hydrate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of L-Histidine-15N3 (hydrochloride hydrate) include various histidine derivatives, such as histidine methyl ester, histidine ethyl ester, and other substituted histidine compounds .
Wissenschaftliche Forschungsanwendungen
L-Histidine-15N3 (hydrochloride hydrate) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of L-Histidine-15N3 (hydrochloride hydrate) is primarily related to its role as a labeled amino acid. In biological systems, it is incorporated into proteins and peptides, allowing researchers to trace its metabolic pathways and interactions. The nitrogen-15 label provides a distinct signal in NMR and mass spectrometry, enabling detailed analysis of molecular structures and dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Histidine-13C6,15N3 (hydrochloride hydrate): This compound is labeled with both carbon-13 and nitrogen-15 isotopes, providing additional information in NMR studies.
L-Histidine-15N (hydrochloride hydrate): Labeled only with nitrogen-15, this compound is used for similar applications but provides less detailed information compared to the dual-labeled compound.
Uniqueness
L-Histidine-15N3 (hydrochloride hydrate) is unique due to its specific labeling with nitrogen-15 isotopes, making it highly valuable for tracing nitrogen metabolism and studying protein dynamics. Its high isotopic purity and stability make it a preferred choice for various research applications .
Eigenschaften
Molekularformel |
C6H12ClN3O3 |
---|---|
Molekulargewicht |
212.61 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-3-((1,3-15N2)1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i7+1,8+1,9+1;; |
InChI-Schlüssel |
CMXXUDSWGMGYLZ-GHLBGONZSA-N |
Isomerische SMILES |
C1=C([15NH]C=[15N]1)C[C@@H](C(=O)O)[15NH2].O.Cl |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.